ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine carboxylate family, characterized by a bicyclic core structure fused with a thiophene ring. The molecule features:
- Position 2: A 4-(N-cyclohexyl-N-methylsulfamoyl)benzamido group, introducing a sulfonamide moiety with bulky cyclohexyl and methyl substituents.
- Position 6: An ethyl group, contributing to lipophilicity.
- Position 3: An ethyl ester, enhancing solubility in organic solvents.
Properties
IUPAC Name |
ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2/c1-4-29-16-15-21-22(17-29)35-25(23(21)26(31)34-5-2)27-24(30)18-11-13-20(14-12-18)36(32,33)28(3)19-9-7-6-8-10-19/h11-14,19H,4-10,15-17H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOJJLXQINMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothieno[2,3-c]pyridine core, followed by the introduction of the benzamido group and the N-cyclohexyl-N-methylsulfamoyl moiety. Common reagents used in these reactions include ethyl esters, amines, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural and functional differences are highlighted below (Table 1) and discussed in detail.
Table 1: Structural and Molecular Comparison
Substituent-Driven NMR Profiling ()
NMR analysis of similar compounds (e.g., ) reveals that substituents in Regions A (positions 29–36) and B (positions 39–44) induce distinct chemical shifts. For the target compound:
- The sulfamoyl group in Region B (benzamido substituent) would likely cause downfield shifts due to electron-withdrawing effects.
- The ethyl group at position 6 (Region A) may result in upfield shifts compared to bulkier substituents like benzyl or Boc .
Pharmacological Implications
- Sulfamoyl vs. Methoxy groups () may improve membrane permeability but reduce polarity .
Biological Activity
Ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various functional groups that enhance its solubility and biological reactivity. The presence of the sulfonamide moiety is particularly significant as it is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H38ClN3O5S2 |
| Molecular Weight | 584.2 g/mol |
| CAS Number | 1216779-96-2 |
Research indicates that compounds similar to this compound can interact with biological targets such as enzymes involved in phosphate metabolism. These interactions are critical for understanding its mechanism of action and optimizing therapeutic potential.
Antimicrobial Activity
Preliminary studies suggest significant antimicrobial properties against various pathogens. The compound has been shown to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Anticancer Properties
Recent investigations have highlighted the potential anticancer activity of this compound. It has been reported to inhibit the proliferation of cancer cell lines, suggesting its possible application in cancer therapy. The structural complexity of the molecule may allow it to target multiple pathways involved in tumor growth.
Case Studies
- Antimicrobial Screening : A study involving the synthesis of related compounds demonstrated significant antibacterial activity against multiple strains. Compounds with similar structural features showed minimum inhibitory concentrations (MIC) indicating their effectiveness against resistant strains .
- Cancer Cell Proliferation : In vitro studies have shown that this compound effectively reduces cell viability in several cancer cell lines. These findings warrant further exploration into its mechanisms of action and potential clinical applications.
Q & A
Q. What are the key steps for synthesizing this compound?
- Answer : Follow multi-step protocols involving: (i) Sulfamoylation of the benzamide intermediate using N-cyclohexyl-N-methylsulfamoyl chloride. (ii) Coupling reactions (e.g., carbodiimide-mediated amidation) to attach the tetrahydrothienopyridine core. (iii) Esterification with ethyl chloroformate. Optimize yields by controlling reaction temperature (0–5°C for sulfamoylation) and solvent polarity (e.g., DMF for coupling) .
Advanced Research Questions
Q. How can contradictory solubility or stability data be resolved across studies?
- Answer : Conduct systematic stability assays under controlled pH, temperature, and light conditions. For solubility discrepancies, use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar groups vs. ethyl acetate for hydrophobic regions). Validate results with orthogonal techniques like HPLC or dynamic light scattering .
Q. What experimental design strategies are recommended for optimizing reaction yields?
- Answer : Implement Design of Experiments (DoE) methodologies to evaluate critical variables (e.g., catalyst loading, reaction time). Use flow-chemistry platforms to enhance reproducibility and scalability, as demonstrated in flow-chemistry-based synthesis of structurally complex heterocycles .
Q. How can the compound’s reactivity be mechanistically studied in nucleophilic substitution reactions?
- Answer : Employ kinetic isotope effect (KIE) studies and DFT calculations to probe transition states. Monitor reaction progress via in-situ IR spectroscopy or LC-MS. Compare reactivity with analogs (e.g., 6-methyl or 6-benzyl derivatives) to isolate electronic vs. steric effects .
Q. What methodologies are suitable for analyzing intermolecular interactions in its crystalline form?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
